REACTION_SMILES
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[CH3:15][S:16]([CH3:17])=[O:18].[Cl:3][c:4]1[cH:5][c:6]([C:11]([F:12])([F:13])[F:14])[n:7][cH:8][c:9]1[I:10].[NH4+:1].[OH-:2]>>[NH2:1][c:4]1[cH:5][c:6]([C:11]([F:12])([F:13])[F:14])[n:7][cH:8][c:9]1[I:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cc(Cl)c(I)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Nc1cc(C(F)(F)F)ncc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |